Cas no 2171962-48-2 (3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole)
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole
- EN300-1590894
- 2171962-48-2
-
- Inchi: 1S/C8H14BrN3/c1-4-6(2)5-7-10-8(9)11-12(7)3/h6H,4-5H2,1-3H3
- InChI Key: PPSZCTPONNQGEA-UHFFFAOYSA-N
- SMILES: BrC1=NN(C)C(CC(C)CC)=N1
Computed Properties
- Exact Mass: 231.03711g/mol
- Monoisotopic Mass: 231.03711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 30.7Ų
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1590894-50mg |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 50mg |
$1056.0 | 2023-09-23 | ||
| Enamine | EN300-1590894-100mg |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 100mg |
$1106.0 | 2023-09-23 | ||
| Enamine | EN300-1590894-250mg |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 250mg |
$1156.0 | 2023-09-23 | ||
| Enamine | EN300-1590894-500mg |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 500mg |
$1207.0 | 2023-09-23 | ||
| Enamine | EN300-1590894-1000mg |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 1000mg |
$1256.0 | 2023-09-23 | ||
| Enamine | EN300-1590894-2500mg |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 2500mg |
$2464.0 | 2023-09-23 | ||
| Enamine | EN300-1590894-5000mg |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 5000mg |
$3645.0 | 2023-09-23 | ||
| Enamine | EN300-1590894-10000mg |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 10000mg |
$5405.0 | 2023-09-23 | ||
| Enamine | EN300-1590894-0.05g |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 0.05g |
$1056.0 | 2023-06-04 | ||
| Enamine | EN300-1590894-0.1g |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole |
2171962-48-2 | 0.1g |
$1106.0 | 2023-06-04 |
3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole
3-Bromo-1-Methyl-5-(2-Methylbutyl)-1H-1,2,4-Triazole: A Comprehensive Overview
3-Bromo-1-Methyl-5-(2-Methylbutyl)-1H-1,2,4-Triazole (CAS No. 2171962-48-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with a wide range of applications. The molecule's structure is characterized by a 1,2,4-triazole ring system substituted with a bromine atom at position 3, a methyl group at position 1, and a 2-methylbutyl group at position 5. These substituents contribute to its distinct chemical properties and reactivity.
The synthesis of 3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole involves multi-step reactions that typically include nucleophilic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have explored various reaction conditions to optimize the synthesis process, including the use of different solvents, catalysts, and reaction temperatures. These studies have not only improved the synthesis efficiency but also provided insights into the mechanistic pathways involved in the formation of triazole derivatives.
One of the most notable applications of 3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole is in the field of materials science. The compound has been utilized as a building block for constructing advanced materials such as polymers and coordination compounds. Its ability to form stable coordination bonds with metal ions has made it a valuable component in the development of metallopolymers and hybrid materials. Recent studies have demonstrated that incorporating this triazole derivative into polymer matrices can significantly enhance their mechanical properties and thermal stability.
In addition to its role in materials science, 3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole has also found applications in catalysis. The compound's ability to act as a ligand in catalytic systems has been extensively studied. For instance, researchers have reported its use as a ligand in palladium-catalyzed cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds with high efficiency. The bromine substituent on the triazole ring plays a crucial role in stabilizing the metal-ligand interactions, thereby enhancing the catalytic activity.
The electronic properties of 3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole have also been explored for potential applications in optoelectronic devices. The compound exhibits distinct absorption and emission characteristics due to its conjugated triazole ring system. Recent research has focused on integrating this compound into light-emitting diodes (LEDs) and photovoltaic cells to improve their performance. Studies have shown that incorporating this triazole derivative into organic semiconductors can enhance charge transport properties and device efficiency.
From an environmental perspective, 3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole has been evaluated for its biodegradability and environmental impact. Initial studies suggest that the compound undergoes slow degradation under aerobic conditions due to its stable aromatic structure. However, further research is required to fully understand its environmental fate and potential risks.
In conclusion, 3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole (CAS No. 2171962-48-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure enables it to serve as a valuable building block for advanced materials and catalytic systems while also exhibiting promising optoelectronic properties. As research continues to uncover new applications and improve synthesis methods for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
2171962-48-2 (3-bromo-1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)